N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BQCA is a selective agonist for the GABAB receptor, which is a member of the G protein-coupled receptor family.
Mecanismo De Acción
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide acts as a selective agonist for the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide binds to the GABAB receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and neuronal excitability. This mechanism of action is similar to the endogenous ligand for the GABAB receptor, gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects may have potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide in lab experiments is its high selectivity for the GABAB receptor. This allows researchers to specifically target this receptor and study its effects on neuronal activity and neurotransmitter release. However, one limitation of using N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide is its potential toxicity and side effects, which may affect the reliability of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide, including the investigation of its potential applications in the treatment of neurological disorders, the development of more selective agonists for the GABAB receptor, and the exploration of its effects on other physiological systems. Additionally, more research is needed to fully understand the mechanism of action of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide and its potential interactions with other neurotransmitter systems.
Conclusion:
In conclusion, N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective agonist activity for the GABAB receptor has led to potential applications in the treatment of various neurological disorders. However, more research is needed to fully understand its mechanism of action and potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide involves the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline with butylamine and acetic anhydride. The resulting product is then purified by column chromatography to obtain pure N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide has been used in various scientific research studies due to its selective agonist activity for the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide has been shown to modulate the activity of GABAB receptors in the central nervous system, leading to potential applications in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-5-8-21-17-14(16(20-21)18-12(3)22)10-13-7-6-11(2)9-15(13)19-17/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHFVDFWMXQUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.